molecular formula C12H18N2O4 B238276 Midodrine CAS No. 133163-28-7

Midodrine

Cat. No.: B238276
CAS No.: 133163-28-7
M. Wt: 254.28 g/mol
InChI Key: PTKSEFOSCHHMPD-UHFFFAOYSA-N
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Description

Midodrine is a medication primarily used to treat orthostatic hypotension, a condition characterized by a sudden drop in blood pressure when a person stands up. This compound is available under various brand names, including Proamatine and Orvaten .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of midodrine involves the reaction of 2-amino-1-(2,5-dimethoxyphenyl) ethanol with an N-protected glycine in the presence of 1,1’-carbonyldiimidazole (CDI). The amino protecting group is then removed by deprotection . This method is efficient and cost-effective, and it results in the formation of this compound hydrochloride, a pharmaceutically acceptable salt .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above. The process involves amidation reactions and deprotection steps, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Midodrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of this compound is desglythis compound, which is responsible for its pharmacological effects .

Biological Activity

Midodrine is a synthetic prodrug that acts as a peripheral alpha-1 adrenergic agonist, primarily used in the treatment of orthostatic hypotension. Its active metabolite, desglythis compound, is responsible for the pharmacological effects observed in patients. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

Pharmacodynamics

This compound is converted in the body to desglythis compound, which selectively stimulates alpha-1 adrenergic receptors located in the vascular smooth muscle. This action leads to:

  • Increased Vascular Tone : Activation of alpha-1 receptors results in vasoconstriction, which raises both standing and supine blood pressure.
  • Peripheral Resistance : this compound enhances peripheral vascular resistance and increases venous tone, contributing to its hypertensive effects.
  • Minimal Central Nervous System Effects : Due to poor penetration across the blood-brain barrier, this compound has negligible effects on central nervous system function and does not stimulate beta-adrenergic receptors .

Effects on Blood Pressure

Clinical studies have demonstrated that this compound effectively increases blood pressure in patients with orthostatic hypotension. For instance:

  • A randomized controlled trial showed that a dose of 10 mg this compound increased standing systolic blood pressure by approximately 22 mm Hg (28%) compared to placebo (p < 0.001) and significantly improved symptoms such as dizziness and syncope .
  • In another study involving patients with heart failure and symptomatic hypotension, this compound allowed for better titration of guideline-directed medical therapy (GDMT), leading to improved left ventricular ejection fraction (LVEF) and reduced hospital admissions .

Safety Profile

The safety of this compound has been assessed in various studies:

  • Adverse Effects : Common side effects include scalp pruritus (13.5%), supine hypertension (8%), and urinary urgency (4%). Serious adverse events are rare but can include respiratory failure and prolonged ICU stays in certain populations .
  • Tolerability : In most studies, less than 5% of patients experienced significant side effects, indicating good tolerability overall .

Case Studies

Several case studies highlight the practical application of this compound in clinical settings:

  • Heart Failure Patients : A cohort study demonstrated that this compound was well-tolerated in patients with advanced heart failure associated with hypotension. It allowed for increased doses of GDMT without adverse events, resulting in improved clinical outcomes .
  • Orthostatic Hypotension : In a double-blind placebo-controlled trial involving 97 patients with autonomic failure, this compound significantly improved standing blood pressure and reduced symptoms related to orthostatic hypotension .

Summary of Research Findings

Study TypePopulationDoseMain Findings
Randomized Controlled TrialPatients with orthostatic hypotension10 mg three times dailyIncreased standing SBP by 22 mm Hg; improved symptoms (p < 0.001)
Cohort StudyHeart failure patientsAverage 20.7 mg over 7 weeksImproved LVEF; reduced hospital admissions
Double-Blind StudyAutonomic failure patients2.5 - 10 mg three times dailySignificant improvement in BP and symptoms; mild side effects

Properties

IUPAC Name

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKSEFOSCHHMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3092-17-9 (mono-hydrochloride)
Record name Midodrine [INN:BAN]
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DSSTOX Substance ID

DTXSID0023321
Record name Midodrine
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Molecular Weight

254.28 g/mol
Source PubChem
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Physical Description

Solid
Record name Midodrine
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Solubility

Soluble, 4.45e+00 g/L
Record name Midodrine
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Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Mechanism of Action

Midodrine undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at the alpha1-adrenergic receptors expressed in the arteriolar and venous vasculature. Activation of alpha1-adrenergic receptor signaling pathways lead to an increase in the vascular tone and elevation of blood pressure. Desglymidodrine is reported to have negligible effect on the cardiac beta-adrenergic receptors., Midodrine hydrochloride forms an active metabolite, desglymidodrine, that is an alpha1-agonist and exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, producing an increase in vascular tone and elevation of blood pressure. Desglymidodrine does not stimulate cardiac beta-adrenergic receptors. Desglymidodrine diffuses poorly across the blood-brain barrier and is therefore not associated with effects on the central nervous system.
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CAS No.

42794-76-3, 133163-28-7
Record name Midodrine
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Record name MIDODRINE
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Record name Midodrine
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Record name Midodrine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150 °C, 200 - 203 °C
Record name Midodrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00211
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Record name Midodrine
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Midodrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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